molecular formula C25H23N3O3 B4936137 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide

1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide

Numéro de catalogue B4936137
Poids moléculaire: 413.5 g/mol
Clé InChI: XVZSHXQHYQAGFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes. In

Applications De Recherche Scientifique

1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been used in a variety of scientific research applications, particularly in the study of PLD and its role in cellular processes. PLD is involved in a number of physiological processes, including vesicle trafficking, membrane fusion, and cell signaling. By inhibiting the activity of PLD, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be used to investigate the role of PLD in these processes.

Mécanisme D'action

1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide inhibits the activity of PLD by binding to its catalytic domain. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in a variety of cellular processes. By inhibiting this reaction, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can disrupt the normal functioning of PLD and allow researchers to investigate the role of PLD in cellular processes.
Biochemical and physiological effects:
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of PLD activity by 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to reduce cell proliferation and migration, as well as induce apoptosis in cancer cells (2). Additionally, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis (3). These effects suggest that 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for PLD. By selectively inhibiting PLD activity, researchers can investigate the role of PLD in cellular processes without affecting other enzymes or pathways. However, one limitation of using 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide is its potential toxicity. 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Orientations Futures

There are a number of future directions for research involving 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide. One potential area of research is the development of more potent and selective PLD inhibitors. Additionally, the therapeutic potential of 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide in cancer and inflammatory diseases should be further investigated. Finally, the role of PLD in other cellular processes, such as autophagy and lipid metabolism, should be investigated using 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide and other PLD inhibitors.
Conclusion:
In conclusion, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, or 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, is a small molecule inhibitor that has potential applications in scientific research. 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide inhibits the activity of PLD, allowing researchers to investigate the role of PLD in cellular processes. While 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has some limitations, including potential toxicity, it has several advantages for use in lab experiments. Future research directions for 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide include the development of more potent and selective PLD inhibitors, investigation of its therapeutic potential, and investigation of the role of PLD in other cellular processes.

Méthodes De Synthèse

1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of several chemicals. The synthesis process has been described in detail in a 2010 publication by Scott et al. (1). Briefly, the synthesis involves the reaction of 3-(1H-indol-2-yl)phenylboronic acid with 4-piperidinecarboxylic acid, followed by the reaction of the resulting compound with furoyl chloride. The final product, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, is obtained after purification using column chromatography.

Propriétés

IUPAC Name

1-(furan-3-carbonyl)-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-24(17-8-11-28(12-9-17)25(30)20-10-13-31-16-20)26-21-6-3-5-18(14-21)23-15-19-4-1-2-7-22(19)27-23/h1-7,10,13-17,27H,8-9,11-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZSHXQHYQAGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3)C(=O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.